molecular formula C9H9ClO2 B176216 (2S)-2-(4-chlorophenyl)propanoic acid CAS No. 105879-63-8

(2S)-2-(4-chlorophenyl)propanoic acid

Cat. No.: B176216
CAS No.: 105879-63-8
M. Wt: 184.62 g/mol
InChI Key: YOZILQVNIWNPFP-LURJTMIESA-N
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Description

(2S)-2-(4-chlorophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

105879-63-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YOZILQVNIWNPFP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O

SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

Synonyms

(2S)-2-(4-Chlorophenyl)propanoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The same reaction and the same treatment as in Example 1 were followed using methyl p-chlorophenylacetate and methyl bromide, producing methyl p-chloro(α-methyl)phenylacetate in a yield of 83% and p-chloro(α-methyl)phenylacetic acid in a yield of 5%. The spectral data of the ester were as follows.
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Synthesis routes and methods II

Procedure details

The titled compound was prepared from p-chlorophenylacetic acid in 73% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a. MS (ESI) 185 (MH+).
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Yield
73%

Synthesis routes and methods III

Procedure details

Lithium hydroxide (0.17 g, 7.10 mmol) was added to a stirred solution of 2-(4-chloro-phenyl)-propionic acid methyl ester (0.47 g, 2.366 mmol) in tetrahydrofuran, water and methanol (4:1:1, 12 ml). The mixture was stirred overnight and the volatiles evaporated in vacuo. The mixture was basified by addition of aqueous sodium hydrogencarbonate and washed with ethyl acetate. The aqueous was then acidified with 2M HCl and the product extracted into ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the desired product. Yield 0.4 g, 91%. NMR 1H (300 MHz, DMSO): 1.36 (d, 3H), 3.72 (q, 1H), 7.23-7.38 (m, 4ArH), 12.48 (bs, 1H).
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0.17 g
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0.47 g
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12 mL
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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, to a mixture of (4-chlorophenyl)acetic acid (13.6 g) in THF (140 mL) was added n-butyllithium (1.6 M hexane solution, 100 mL) at −60° C. to −70° C., and the mixture was allowed to warm to 0° C. A mixture of methyl iodide (4.96 mL) in THF (40 mL) was added to the reaction mixture at 0° C.-10° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was extracted with 1N aqueous sodium hydroxide solution (2×100 mL), and the extract was acidified with 3N hydrochloric acid (100 mL). The mixture was extracted with ethyl acetate (3×100 mL), the extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (13.3 g).
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13.6 g
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140 mL
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100 mL
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4.96 mL
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40 mL
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